![molecular formula C9H11F3O2S B14199477 [3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane CAS No. 833447-14-6](/img/structure/B14199477.png)
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane: is a unique organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a prop-2-yn-1-yl chain, which is further connected to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and propargyl alcohol.
Formation of Propargyl Derivative: Propargyl alcohol is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form the trifluoromethanesulfonyl-protected propargyl derivative.
Cyclopentane Attachment: The trifluoromethanesulfonyl-protected propargyl derivative is then subjected to a coupling reaction with cyclopentane under appropriate conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The trifluoromethanesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the alkyne to a diketone.
Reduction Reactions: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology:
Bioconjugation: The trifluoromethanesulfonyl group can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Industry:
Materials Science: Used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which [3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane exerts its effects is largely dependent on its functional groups. The trifluoromethanesulfonyl group is highly electron-withdrawing, which can influence the reactivity of the adjacent alkyne and cyclopentane moieties. This electron-withdrawing effect can stabilize transition states in chemical reactions, making the compound a valuable intermediate in various synthetic processes.
Comparación Con Compuestos Similares
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]benzene: Similar structure but with a benzene ring instead of cyclopentane.
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness:
Structural Features: The combination of a trifluoromethanesulfonyl group with a prop-2-yn-1-yl chain and a cyclopentane ring is unique and offers distinct reactivity compared to similar compounds.
Reactivity: The presence of the cyclopentane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
833447-14-6 |
|---|---|
Fórmula molecular |
C9H11F3O2S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfonyl)prop-2-ynylcyclopentane |
InChI |
InChI=1S/C9H11F3O2S/c10-9(11,12)15(13,14)7-3-6-8-4-1-2-5-8/h8H,1-2,4-6H2 |
Clave InChI |
WSXISGYMMRPMJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC#CS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


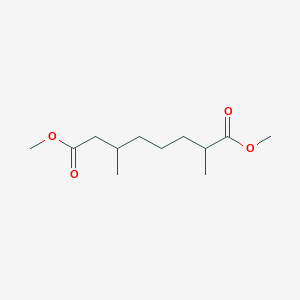
![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)

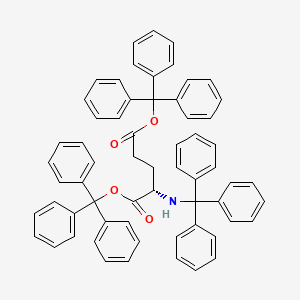
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
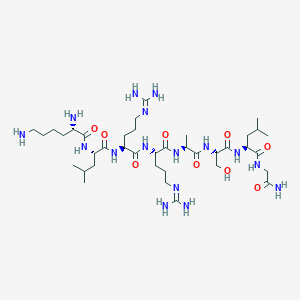

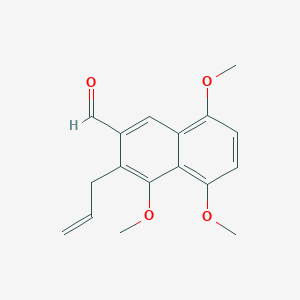
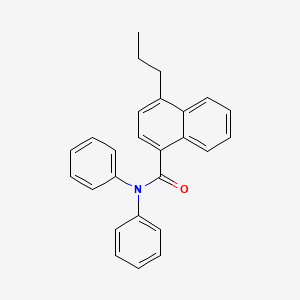
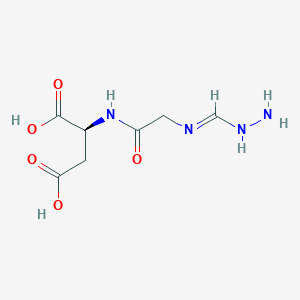
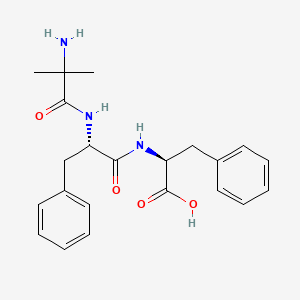
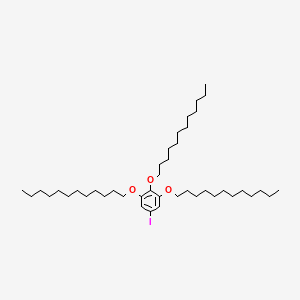
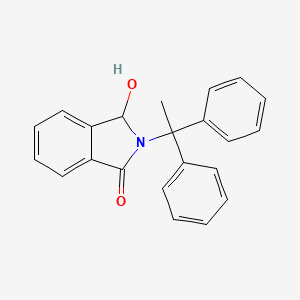
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
